molecular formula C8H10N4 B3022751 (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1020033-70-8

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Katalognummer: B3022751
CAS-Nummer: 1020033-70-8
Molekulargewicht: 162.19
InChI-Schlüssel: HMYNVTFOMRVVHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a triazolopyridine derivative characterized by a methyl substituent at the 7-position of the pyridine ring and a methanamine group at the 3-position of the triazole moiety. Its synthesis typically involves amide coupling reactions with commercially available triazolopyridine precursors, as demonstrated by Ryu et al. . The compound’s CAS registry number is 1020033-70-8, with a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.20 g/mol .

Eigenschaften

IUPAC Name

(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-2-3-12-7(4-6)10-11-8(12)5-9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNVTFOMRVVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218630
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020033-70-8
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020033-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives to form the triazole ring, followed by methylation and subsequent introduction of the methanamine group . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and methylation processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of impurities and the isolation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazolopyridines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine. Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance:

  • A study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains and fungi:

  • In vitro tests revealed that it possesses significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Pesticide Development

The unique triazole structure of this compound makes it suitable for developing new pesticides. Its efficacy against plant pathogens has been evaluated:

  • Field trials indicated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops like wheat and corn .

Polymer Synthesis

This compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength:

  • Research has demonstrated that polymers modified with this compound exhibit better resistance to heat and chemical degradation compared to unmodified polymers .

Case Study 1: Anticancer Research

A collaborative study involving multiple research institutions investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in several types of cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Agricultural Field Trials

In a series of agricultural field trials conducted over two seasons, the application of a pesticide formulation containing this compound resulted in a 40% reduction in fungal infections compared to control plots. These findings support the compound's viability as an effective agricultural fungicide.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridine Core

Several analogs of (7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine have been synthesized, differing in substituents at the pyridine or triazole rings. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Cl at 6-position C₇H₇ClN₄ 182.62 Exhibits moderate solubility in polar solvents; IR: 3341 cm⁻¹ (N–H stretch)
(6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CF₃ at 6-position C₈H₇F₃N₄ 216.16 Enhanced lipophilicity (logP ~1.9); used in kinase inhibitor studies
(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride F at 8-position + HCl C₇H₈ClFN₄ 202.62 Improved aqueous solubility due to hydrochloride salt
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride CH₃ at 6-position + 2HCl C₈H₁₂Cl₂N₄ 235.12 Higher stability in acidic conditions; tested in CNS-targeting drug discovery
(7-(1,2,4-Oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Oxadiazole at 7-position C₉H₈N₆O 216.20 Potent Pim-1 kinase inhibitor (IC₅₀ < 100 nM)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl analog (logP ~1.9) shows higher membrane permeability than the parent compound (logP ~0.5), making it more suitable for blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., 8-fluoro and 6-methyl derivatives) exhibit improved aqueous solubility (>10 mg/mL) compared to free bases (<2 mg/mL) .
  • Synthetic Accessibility : The 7-methyl derivative is synthesized in 36–40% yield via amide coupling, whereas oxadiazole-substituted analogs require multi-step protocols with lower yields (~20%) .

Biologische Aktivität

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a triazolo-pyridine framework. Its molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 162.19 g/mol. The compound is a solid at room temperature and has been noted for its purity levels exceeding 98% in commercial preparations .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antiproliferative Activity :
    • A series of derivatives related to this compound were screened for their antiproliferative effects against various cancer cell lines. For example, modifications to the triazolo-pyridine scaffold significantly influenced their IC50 values, indicating varying levels of effectiveness against different cancer types .
    • One study reported that certain derivatives exhibited IC50 values as low as 0.53 µM against the HCT-116 cell line, suggesting potent antiproliferative properties .
  • Modulation of Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound has been identified as a potential modulator of α7 nAChRs. Structure-activity relationship studies indicated that specific modifications to the amino group influenced its efficacy as a positive allosteric modulator .
    • For instance, compounds with larger alkyl groups showed improved potency, with some achieving an EC50 as low as 0.14 µM in enhancing receptor responses .
  • Anti-inflammatory Properties :
    • Preliminary investigations have suggested that derivatives may possess anti-inflammatory activity. Compounds exhibiting significant inhibition of LPS-induced NF-κB/AP-1 reporter activity were identified, indicating potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Case Study 1 : A derivative was tested for its ability to inhibit tubulin assembly in cancer cells, demonstrating a three-fold greater potency compared to established chemotherapeutics like CA-4 . The modifications at the 7-position were critical for enhancing activity.
  • Case Study 2 : In a comparative analysis of various substituted triazolo-pyridine compounds, it was found that specific substitutions at the 2-position dramatically affected antiproliferative activity across different cancer cell lines . For example, moving from phenyl to a bioisosteric pyridin-3-yl moiety resulted in significant loss of activity.

Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

CompoundCell LineIC50 (µM)Mechanism
3dHeLa0.38Tubulin assembly inhibition
3bHCT-1160.53Antiproliferative
7vα7 nAChR0.18Positive allosteric modulator
13iNF-κB/AP-1<50Anti-inflammatory

Q & A

Q. What synthetic routes are reported for (7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine and its derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via selenium dioxide-mediated cyclization of hydrazine precursors (e.g., substituted pyridine hydrazides) under reflux conditions. Key intermediates are characterized by 1H^1H-NMR, 13C^{13}C-NMR, and HRMS-ESI for structural validation . Alternative routes include amide coupling reactions using derivatives like 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine as starting materials, optimized with coupling agents such as HATU or EDCI .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsCharacterization TechniquesReference
Selenium dioxide method60-85SeO2_2, EtOH, refluxNMR, HRMS-ESI, melting point
Amide coupling70-90HATU, DIPEA, DMF1H^1H-NMR, LC-MS

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 2.6–2.8 ppm, triazole protons at δ 8.1–8.3 ppm). 13C^{13}C-NMR confirms carbon framework (e.g., triazole carbons at ~150 ppm) .
  • HRMS-ESI : Validates molecular weight (e.g., [M+H]+^+ at m/z 178.1085 for C8_8H11_{11}N5_5) .
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 1876881 for phosphonate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in triazolo[4,3-a]pyridine derivatives?

  • Methodological Answer : Contradictions in cytotoxicity or enzyme inhibition (e.g., tankyrase vs. PDE4) may arise from substituent effects. Systematic approaches include:
  • SAR studies : Vary substituents (e.g., alkyl, aryl, or methoxy groups) and correlate with activity trends .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Dose-response assays : Validate IC50_{50} values across multiple cell lines or enzymatic assays to rule out off-target effects .

Q. What strategies optimize the synthetic yield of triazolo[4,3-a]pyridine derivatives?

  • Methodological Answer : Yield optimization involves:
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency in amide couplings .
  • Catalyst selection : Transition metals (e.g., Pd/C for hydrogenation) improve cyclization steps .
  • Purification techniques : Use preparative HPLC or silica gel chromatography to isolate high-purity products (>95%) .

Q. How do crystallographic data inform the design of triazolo[4,3-a]pyridine-based inhibitors?

  • Methodological Answer : X-ray structures (e.g., CCDC 1876881) reveal:
  • Binding motifs : Hydrogen bonds between triazole N-atoms and kinase active sites (e.g., tankyrase) .
  • Conformational flexibility : Substituent orientation (e.g., methoxy groups) impacts steric hindrance and selectivity .
  • Design guidelines : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity .

Data Analysis & Experimental Design

Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound?

  • Methodological Answer : Standardized protocols include:
  • MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
  • Comparative controls : Use cisplatin or doxorubicin as positive controls to benchmark activity .

Q. How can researchers validate the purity of synthesized derivatives?

  • Methodological Answer : Purity assessment requires:
  • HPLC-UV/ELS : Retention time consistency and peak area integration (>95% purity) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N percentages (deviation <0.4%) .
  • Melting point : Sharp ranges (e.g., 207–208°C for phenol derivatives) indicate homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Reactant of Route 2
(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.